Cas no 1805762-01-9 (6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid)

6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid structure
1805762-01-9 structure
Product Name:6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid
CAS No:1805762-01-9
MF:C9H6BrIN2O2
MW:380.964613437653
CID:4816212
Update Time:2025-07-21

6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid
    • Inchi: 1S/C9H6BrIN2O2/c10-3-4-1-2-5-7(6(4)11)13-8(12-5)9(14)15/h1-2H,3H2,(H,12,13)(H,14,15)
    • InChI Key: APZXXBWWXPALPL-UHFFFAOYSA-N
    • SMILES: IC1=C(CBr)C=CC2=C1N=C(C(=O)O)N2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 267
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66

6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A061005909-250mg
6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid
1805762-01-9 98%
250mg
$5,504.66 2022-04-01
Alichem
A061005909-500mg
6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid
1805762-01-9 98%
500mg
$7,933.19 2022-04-01
Alichem
A061005909-1g
6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid
1805762-01-9 98%
1g
$12,829.90 2022-04-01

6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid Related Literature

Additional information on 6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid

Professional Introduction to 6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic Acid (CAS No. 1805762-01-9)

6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid (CAS No. 1805762-01-9) is a highly versatile and significant compound in the field of pharmaceutical and chemical research. This heterocyclic compound features a benzimidazole core substituted with a bromomethyl group at the 6-position and an iodo group at the 7-position, along with a carboxylic acid moiety at the 2-position. The strategic placement of these functional groups makes it an invaluable intermediate in the synthesis of various biologically active molecules.

The benzimidazole scaffold is renowned for its broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The presence of the bromomethyl group at the 6-position enhances the reactivity of the molecule, allowing for further functionalization through nucleophilic substitution reactions. This reactivity is particularly useful in constructing complex molecular architectures, such as peptidomimetics and enzyme inhibitors.

The iodo group at the 7-position provides another layer of functionality, enabling cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in modern drug discovery, allowing for the efficient construction of biaryl structures that are prevalent in many therapeutic agents. The carboxylic acid group at the 2-position can be further modified through esterification, amidation, or other carboxylate transformations, expanding its utility in medicinal chemistry.

Recent advancements in synthetic methodologies have highlighted the importance of this compound in the development of novel pharmaceuticals. For instance, researchers have leveraged its reactivity to synthesize potent inhibitors of kinases and other enzymes implicated in cancer progression. The benzimidazole core has been particularly effective in targeting protein-protein interactions, which are critical for maintaining cellular homeostasis and are often dysregulated in disease states.

One notable application of 6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid is in the synthesis of small-molecule probes for biochemical studies. These probes can be designed to interact with specific targets within cellular machinery, providing insights into signaling pathways and metabolic processes. Such studies are essential for understanding disease mechanisms and identifying potential therapeutic interventions.

The compound has also found utility in materials science, particularly in the development of organic electronic materials. The conjugated system inherent to benzimidazole derivatives can be exploited to create light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The bromomethyl and iodo substituents facilitate further modifications to tune the electronic properties of these materials, making them suitable for various applications in optoelectronics.

In conclusion, 6-Bromomethyl-7-iodo-1H-benzimidazole-2-carboxylic acid (CAS No. 1805762-01-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in advancing both pharmaceuticals and materials science is likely to grow.

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